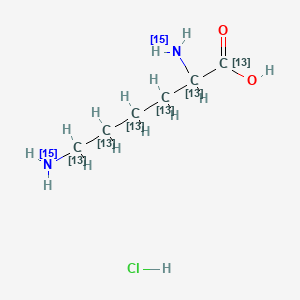
Hoxb7 8 C25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hoxb7 8 C25: is a peptide fragment of the transcription factor homeobox protein B7 (HOXB7). This protein is a member of the homeobox (Hox) gene family, which plays a crucial role in regulating the development and differentiation of cells. HOXB7 is known for its involvement in various cancers, including head and neck squamous cell carcinoma and idiopathic pulmonary fibrosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hoxb7 8 C25 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method uses a resin-bound amino acid as the starting material, and the peptide chain is built step-by-step by adding protected amino acids. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the same SPPS technique, with additional purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Hoxb7 8 C25 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Hoxb7 8 C25 is used in chemical research to study the properties and behavior of peptides. It serves as a model compound for understanding peptide synthesis, folding, and interactions with other molecules .
Biology: In biological research, this compound is used to investigate the role of HOXB7 in cell development and differentiation. It is also studied for its involvement in various cancers and other diseases .
Medicine: this compound has potential therapeutic applications in medicine. It is being explored as a target for cancer treatment, particularly in head and neck squamous cell carcinoma and idiopathic pulmonary fibrosis .
Industry: In the industrial sector, this compound is used in the production of peptide-based drugs and other biotechnological products. Its synthesis and purification processes are optimized for large-scale production .
Wirkmechanismus
Hoxb7 8 C25 exerts its effects by binding to specific DNA sequences and regulating the expression of target genes. This regulation is crucial for cell proliferation, differentiation, and survival. The molecular targets and pathways involved include the MAPK/ERK pathway, which is known to play a role in cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
HOXA7: Another member of the homeobox gene family, involved in similar developmental processes.
HOXB8: A closely related protein with overlapping functions in cell differentiation and development.
Uniqueness: Hoxb7 8 C25 is unique in its specific role in regulating the expression of genes involved in cancer progression and other diseases. Its ability to modulate the MAPK/ERK pathway distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C75H135N19O20 |
|---|---|
Molekulargewicht |
1623.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C75H135N19O20/c1-39(2)31-51(90-72(110)55(35-43(9)10)91-70(108)53(33-41(5)6)87-63(101)46-24-20-30-80-46)68(106)85-47(21-14-17-27-76)64(102)88-54(34-42(7)8)71(109)89-52(32-40(3)4)69(107)86-49(23-16-19-29-78)66(104)93-57(38-95)73(111)94-61(44(11)12)74(112)81-37-59(97)82-45(13)62(100)83-50(25-26-58(79)96)67(105)84-48(22-15-18-28-77)65(103)92-56(75(113)114)36-60(98)99/h39-57,61,80,95H,14-38,76-78H2,1-13H3,(H2,79,96)(H,81,112)(H,82,97)(H,83,100)(H,84,105)(H,85,106)(H,86,107)(H,87,101)(H,88,102)(H,89,109)(H,90,110)(H,91,108)(H,92,103)(H,93,104)(H,94,111)(H,98,99)(H,113,114)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |
InChI-Schlüssel |
VSSXHLUFYZMXDW-MOHZMAGFSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,7R,10S,14S)-4-benzyl-N-[2-(5-cyclopropyltetrazol-2-yl)ethyl]-8,11,24-trimethyl-10-(2-methylpropyl)-6,9,12,16-tetraoxo-7-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxa-5,8,11,15,22-pentazatricyclo[15.8.0.018,23]pentacosa-1(17),18(23),19,21,24-pentaene-14-carboxamide](/img/structure/B12365651.png)
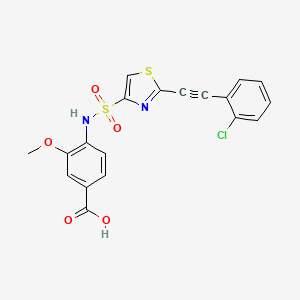
![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)

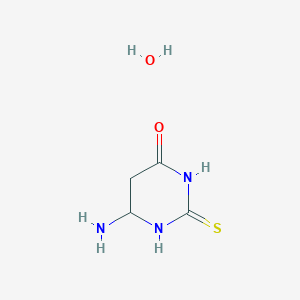
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B12365696.png)
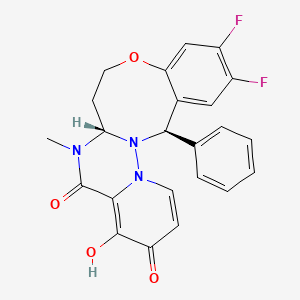
![4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide](/img/structure/B12365703.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12365705.png)
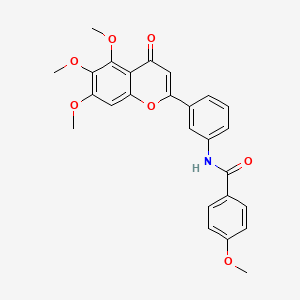
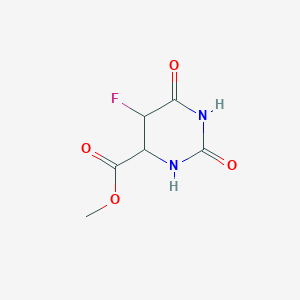
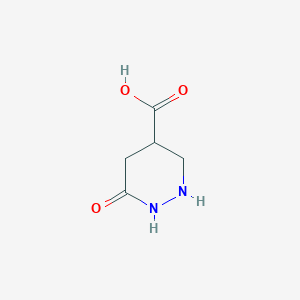
![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12365724.png)
